molecular formula C4H3F3N2 B122699 3-(Trifluoromethyl)pyrazole CAS No. 20154-03-4

3-(Trifluoromethyl)pyrazole

Cat. No.: B122699
CAS No.: 20154-03-4
M. Wt: 136.08 g/mol
InChI Key: PYXNITNKYBLBMW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a trifluoromethyl group attached to the third carbon atom. This compound is widely used as a building block in organic synthesis due to its unique chemical properties, including high thermal stability, increased lipophilicity, and significant electronegativity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrazole can be achieved through various methods. One common approach involves the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines in the presence of a silver catalyst. This reaction proceeds rapidly at room temperature, resulting in the formation of the desired pyrazole . Another method includes the cycloaddition of trifluoromethyl N-acylhydrazones or trifluoroacetohydrazonoyl bromides with maleimides .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of scalable and efficient protocols. For instance, the silver-catalyzed reaction mentioned above can be adapted for large-scale production due to its mild conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Alkyl iodides and dimethylformamide.

    Cycloaddition: Diazo compounds, nitrilimines, and trifluoromethylated substrates.

Major Products:

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)pyrazole
  • 1-Phenyl-3-trifluoromethylpyrazole
  • 4-Trifluoromethylpyrazole

Comparison: 3-(Trifluoromethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trifluoromethyl-substituted pyrazoles, it exhibits higher thermal stability and increased lipophilicity, making it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXNITNKYBLBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942198
Record name 3-(Trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20154-03-4
Record name 3-(Trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)pyrazole
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3-(Trifluoromethyl)pyrazole
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3-(Trifluoromethyl)pyrazole
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3-(Trifluoromethyl)pyrazole
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3-(Trifluoromethyl)pyrazole

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